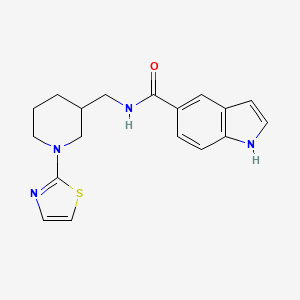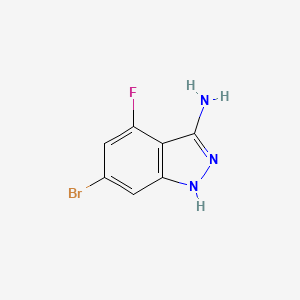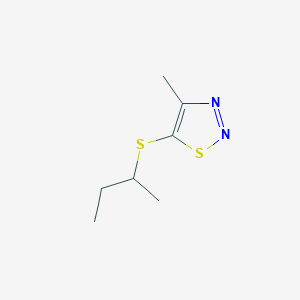
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Sec-butylsulfanyl)-4-methyl-1,2,3-thiadiazole is a sulfur-containing heterocyclic compound that has gained significant attention in recent years due to its potential applications in various fields of science. This compound is commonly referred to as "SBST" and has been found to exhibit a wide range of biological activities, making it a promising candidate for drug discovery and development.
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactions
- Ring Cleavage and Synthesis of Alkynyl Thioethers : The reaction of 1,2,3-thiadiazoles with strong bases, such as organolithium compounds or potassium t-butoxide, leads to cleavage of the thiadiazole ring, resulting in the formation of alkalimetal alkynethiolate. This process allows for the production of 1-alkynyl thioethers, expanding the chemical utility of 1,2,3-thiadiazoles (Raap & Micetich, 1968).
Biological Activities
Fungicidal and Antiviral Activities : 5-Methyl-1,2,3-thiadiazoles have shown promising results in pesticide development due to their broad spectrum of activities against fungi and potential antiviral activities. This indicates the potential of 5-substituted-1,2,3-thiadiazoles in developing new pesticides with diverse biological activities (Zheng et al., 2010).
Antimicrobial and Antifungal Agents : Various thiadiazole derivatives exhibit significant sensitivity to both Gram-positive and Gram-negative bacteria, along with antifungal activity against Candida albicans. This highlights their potential in the development of antimicrobial and antifungal agents (Sych et al., 2019).
Anticancer Properties : Some thiadiazole derivatives, such as thiazole and 1,3,4-thiadiazole ring-containing compounds, have been found to possess anticancer activities. This makes them valuable candidates for further investigation in cancer treatment research (Gomha et al., 2017).
Materials Chemistry
- Crystal Engineering of Organometallic Materials : 1,3,4-Thiadiazoles are excellent precursors in the crystal engineering of organometallic materials. Their ability to form complexes with transition metal ions opens up avenues for applications in materials chemistry (Ardan et al., 2017).
Eigenschaften
IUPAC Name |
5-butan-2-ylsulfanyl-4-methylthiadiazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S2/c1-4-5(2)10-7-6(3)8-9-11-7/h5H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUQFMCMHBXFRNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=NS1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

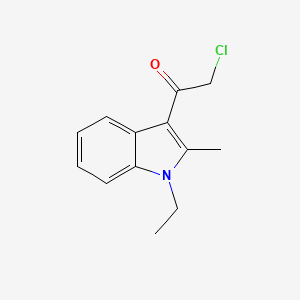
![3-Methyl-2-[4-(trifluoromethyl)piperidin-1-yl]imidazo[4,5-b]pyridine](/img/structure/B2358980.png)
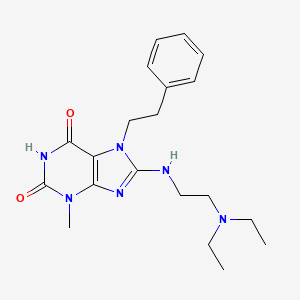
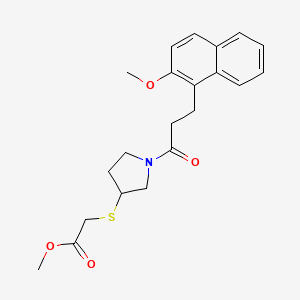
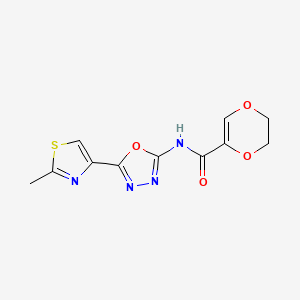
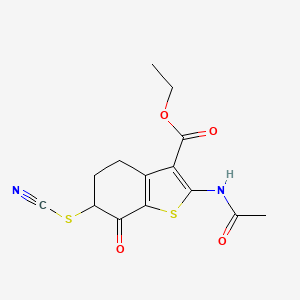
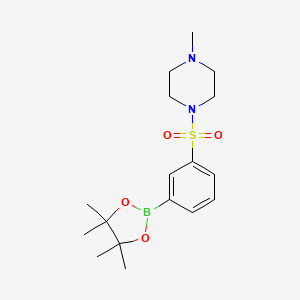
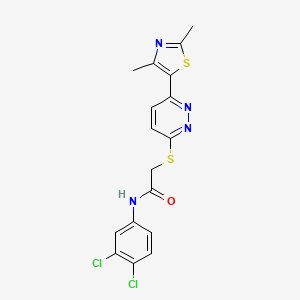
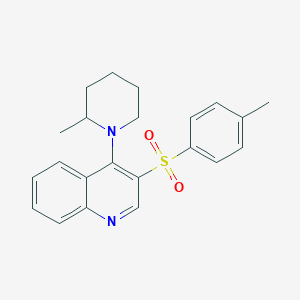
![{[(2,6-Difluoroanilino)carbonyl]amino}(4-methylphenyl)dioxo-lambda~6~-sulfane](/img/structure/B2358993.png)
![Lithium;8-bromo-3-ethylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B2358994.png)
![Methyl 2-[[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2358998.png)
